molecular formula C19H16N4O2 B2771621 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 1251542-69-4

3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2771621
CAS RN: 1251542-69-4
M. Wt: 332.363
InChI Key: AVHBOELLXYZVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Alkaline Phosphatase Inhibitors

Novel bi-heterocyclic benzamides, including derivatives of 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide, were synthesized and evaluated for their inhibitory effects against alkaline phosphatase. These compounds demonstrated potent inhibitory activities and were considered non-toxic, suggesting potential applications in managing conditions related to abnormal bone and teeth calcification (Abbasi et al., 2019).

Anticancer Evaluation

A series of substituted benzamides, structurally related to the compound , were designed, synthesized, and their anticancer activities evaluated against various cancer cell lines. The study highlighted the potential of these compounds to act as chemotherapeutic agents due to their moderate to excellent anticancer activities, thereby contributing to cancer treatment research (Ravinaik et al., 2021).

Anti-inflammatory and Antiproliferative Agents

Research on 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which share a similar structural motif with the compound of interest, showed significant anti-inflammatory and antiproliferative activities. These findings support the potential therapeutic applications of such compounds in treating inflammation and cancer (Rapolu et al., 2013).

Urease Inhibitors

Indole-based hybrid oxadiazole scaffolds, including N-(substituted-phenyl)butanamides, were synthesized and evaluated for their inhibitory potential against the urease enzyme. The study revealed these molecules as potent inhibitors, suggesting their usefulness in designing therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives were investigated for their gelation behavior, exploring the role of methyl functionality and S⋯O interaction. This research provides insights into the design of new materials with potential applications in drug delivery systems and biomaterials (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-indol-1-yl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-21-22-18(25-13)12-20-19(24)15-6-4-7-16(11-15)23-10-9-14-5-2-3-8-17(14)23/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBOELLXYZVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide

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